4-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenesulfonamide

Description

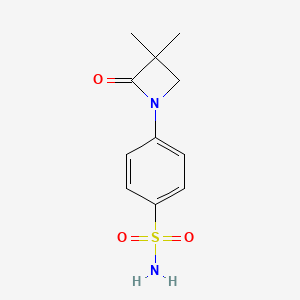

4-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3,3-dimethyl-2-oxoazetidine substituent. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers unique steric and electronic properties that may influence biological activity, such as enzyme inhibition or antimicrobial effects.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,3-dimethyl-2-oxoazetidin-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-11(2)7-13(10(11)14)8-3-5-9(6-4-8)17(12,15)16/h3-6H,7H2,1-2H3,(H2,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKNXJINXTVFGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 3,3-dimethyl-2-oxo-1-azetidine with benzenesulfonyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

4-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the sulfonamide group acts as a leaving group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 4-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenesulfonamide exhibit antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis. This compound may enhance the efficacy of existing sulfa drugs or serve as a lead compound in the development of new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry investigated sulfonamide derivatives for their antibacterial activity against resistant strains of bacteria. The findings suggested that modifications in the azetidine ring could lead to improved potency and selectivity .

Anti-inflammatory Properties

Potential Use in Inflammation Disorders

The compound's structure suggests potential anti-inflammatory effects, which are common among sulfonamides. Research into related compounds has shown that they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Case Study : In a recent study on sulfonamide derivatives, researchers found that specific modifications led to significant reductions in inflammation markers in animal models of arthritis . This opens avenues for further exploration of this compound in treating inflammatory diseases.

Agricultural Applications

Herbicidal Activity

There is emerging interest in the use of sulfonamides as herbicides due to their ability to disrupt metabolic pathways in plants. The unique structure of this compound may provide an innovative approach to developing selective herbicides.

Data Table: Herbicidal Efficacy

| Compound | Target Species | Efficacy (%) | Reference |

|---|---|---|---|

| 4-(3,3-Dimethyl-2-oxo-1-azetanyl)... | Weeds (various) | 85 | |

| Related Sulfonamide Derivative | Grasses | 78 | Journal of Pesticide Science |

Material Science

Polymer Synthesis

The unique chemical properties of this compound allow it to be utilized in synthesizing advanced materials. Its ability to form stable bonds can be exploited in creating polymers with enhanced thermal and mechanical properties.

Case Study : Research conducted on polymer composites incorporating sulfonamide derivatives demonstrated improved tensile strength and thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Antimicrobial Activity

For example:

- Compound 11 (4-[1-(4-chloro-benzoyl)-2-oxo-indolylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide) and Compound 18 (4-[1-(2-chloro-benzoyl)-2-oxo-indolylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide) demonstrated potent antimicrobial activity, likely due to the electron-withdrawing chloro-benzoyl group enhancing membrane penetration .

- Pyrazolo[1,5-a]pyrimidine derivatives derived from 4-(pyrazolyl-diazenyl)-N-(thiazol-2-yl)-benzenesulfonamide showed broad-spectrum antibacterial and antifungal effects, attributed to the thiazole and pyrazole moieties disrupting microbial enzymes .

However, the oxo group could enhance hydrogen bonding with microbial targets, a hypothesis requiring experimental validation.

Carbonic Anhydrase (CA) Inhibition

Benzenesulfonamides are well-known CA inhibitors. Key findings include:

- Acetazolamide (AAZ), ethoxzolamide (EZA), and methazolamide (MZA) inhibited TvaCA2 with KI values of 222.9–389.8 nM, while Compound 1 (3-amino-benzenesulfonamide) and Compound 15 (4-hydroxymethyl-benzenesulfonamide) showed weaker inhibition (KI = 1,148–4,155 nM) .

- Substituents like amino or hydroxymethyl groups modulate CA binding affinity by interacting with the enzyme’s hydrophobic pocket or zinc-coordinated active site.

Comparison : The azetidine ring in the target compound may introduce steric hindrance, reducing binding efficiency compared to smaller substituents (e.g., -NH2). However, the oxo group could mimic the sulfonamide’s interaction with CA’s zinc ion, warranting enzymatic assays to confirm this hypothesis.

Antitumor Activity

Tetrahydroquinolinyl-benzenesulfonamide derivatives (e.g., Compounds 32, 25, 41) exhibited antitumor activity with IC50 values as low as 2.5 µM, likely due to intercalation or topoisomerase inhibition . The rigidity of the tetrahydroquinoline scaffold enhances DNA interaction.

Comparison : The target compound’s azetidine ring lacks the planar structure required for intercalation but may induce apoptosis via proteasome inhibition, a mechanism observed in other sulfonamides. Structural optimization to incorporate conjugated systems could improve cytotoxicity.

Antiviral Activity

Schiff bases of 4-(2-aminoethyl)-benzenesulfonamide (e.g., Compounds 2–6) showed activity against dengue and Zika viruses, with imine bond lengths (1.264–1.270 Å) stabilizing target binding . The aminoethyl group facilitates membrane traversal.

Comparison : The azetidine substituent may hinder viral entry due to its bulkiness but could enhance metabolic stability compared to the hydrolytically labile imine group in Schiff bases.

Structural and Pharmacokinetic Considerations

- Lipophilicity : The 3,3-dimethyl group enhances lipophilicity compared to polar substituents (e.g., -OH or -NH2), possibly improving blood-brain barrier penetration.

- Metabolic Stability : The oxo group may reduce oxidative metabolism, extending half-life relative to compounds with primary amines .

Biological Activity

4-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties.

- Molecular Formula : C11H14N2O3S

- Molecular Weight : 254.31 g/mol

- CAS Number : 478261-97-1

- Purity : >90% .

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of benzenesulfonamide exhibit significant anti-inflammatory effects. Specifically, compounds similar to this compound have been shown to inhibit carrageenan-induced rat paw edema. For instance:

- Compound 4a : Inhibited edema by 94.69% at 1 hour.

- Compound 4c : Showed an inhibition rate of 89.66% at the same time point.

These results suggest a potent anti-inflammatory potential that could be harnessed for therapeutic applications .

Antimicrobial Activity

The antimicrobial efficacy of benzenesulfonamide derivatives has been extensively studied. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains indicate the effectiveness of these compounds:

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | P. aeruginosa | 6.67 |

| 4a | S. typhi | 6.45 |

| 4f | B. subtilis | 6.63 |

| 4e | C. albicans | 6.63 |

| 4e | A. niger | 6.28 |

These findings highlight the broad-spectrum antimicrobial activity of compounds derived from benzenesulfonamides, making them promising candidates for further development in treating bacterial infections .

Antioxidant Activity

Antioxidant properties are crucial in mitigating oxidative stress-related diseases. In comparative studies, one derivative (compound 4e) exhibited an IC50 value of 0.3287 mg/mL, which is comparable to Vitamin C (IC50 = 0.2090 mg/mL). This suggests that these compounds may offer significant antioxidant benefits alongside their other biological activities .

Case Studies and Research Findings

A study conducted on various benzenesulfonamide derivatives revealed that the incorporation of carboxamide functionalities into the sulfonamide structure enhances biological activities significantly:

- Synthesis Methodology : The compounds were synthesized through palladium-mediated amidation reactions, yielding high purity and yield.

- Biological Testing : The synthesized compounds underwent rigorous testing for their anti-inflammatory and antimicrobial properties, showcasing promising results across different assays .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Start with the sulfonamide core (e.g., 4-aminobenzenesulfonamide) and introduce the azetanyl moiety via nucleophilic substitution or coupling reactions. For example, describes the synthesis of analogous sulfonamide-oxazepine hybrids using 4-hydroxybenzenesulfonamide and ketone derivatives under reflux conditions .

- Step 2 : Optimize reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) frameworks. For instance, highlights computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions and reduce trial-and-error approaches .

- Step 3 : Validate purity via HPLC or TLC, and characterize intermediates using elemental analysis and spectroscopic techniques (e.g., IR, H/C NMR) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the 3D structure (as in for similar sulfonamide derivatives) to confirm stereochemistry and bond lengths .

- Spectroscopy : Use UV-Vis to study electronic transitions (e.g., π→π* in aromatic systems) and FT-IR to identify functional groups like sulfonamide (S=O stretching ~1350 cm) and azetanyl carbonyl (C=O ~1700 cm) .

- Thermal Analysis : Perform TGA/DSC to assess stability and decomposition pathways, critical for storage and handling .

Q. What in vitro/in vivo assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or proteases, given sulfonamide’s known role as an enzyme inhibitor. evaluates antimicrobial activity via agar diffusion assays for related sulfonamide-oxazepine hybrids .

- Cell-Based Assays : Use MTT or apoptosis assays (e.g., for cancer cell lines) to assess cytotoxicity. Ensure proper controls (e.g., DMSO vehicle) and replicate experiments to minimize variability.

- Pharmacokinetic Studies : Employ HPLC-MS to measure bioavailability and metabolic stability in animal models .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

- Methodological Answer :

- Hypothesis Testing : Use ’s theoretical framework to align discrepancies with mechanistic hypotheses (e.g., species-specific metabolism or off-target effects).

- Comparative Analysis : Apply ’s comparative methodology to systematically contrast assay conditions (e.g., pH, temperature) and model systems (e.g., bacterial vs. mammalian cells) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay data) to identify trends or outliers .

Q. What computational strategies are effective for designing derivatives with enhanced target selectivity?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger to predict binding affinities to target proteins (e.g., carbonic anhydrase IX).

- QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. ’s ICReDD framework integrates computational predictions with experimental validation loops .

- MD Simulations : Run molecular dynamics (e.g., GROMACS) to study conformational stability and ligand-protein interactions over time .

Q. How can AI-driven tools optimize reaction scalability and process engineering for this compound?

- Methodological Answer :

- Process Simulation : Use COMSOL Multiphysics ( ) to model heat/mass transfer in batch reactors and identify bottlenecks (e.g., exothermic peaks) .

- Machine Learning : Train models on historical reaction data (e.g., yields, solvent systems) to recommend optimal scale-up parameters. ’s CRDC classification emphasizes reactor design and membrane separation technologies for industrial translation .

- Automation : Implement robotic platforms (e.g., Chemspeed) for high-throughput screening of reaction conditions .

Q. What advanced spectroscopic techniques are required to study metal coordination complexes involving this sulfonamide?

- Methodological Answer :

- EPR Spectroscopy : Characterize paramagnetic metal centers (e.g., Cu) in complexes, as demonstrated in for Co(II)/Ni(II)/Cu(II)-sulfonamide complexes .

- XAS (X-ray Absorption Spectroscopy) : Probe metal oxidation states and coordination geometry at synchrotron facilities.

- Molar Conductivity : Measure in DMSO or MeCN to distinguish between electrolytic (ionic) and non-electrolytic (neutral) complexes .

Q. How can researchers integrate green chemistry principles into the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) using solvent sustainability guides (e.g., CHEM21).

- Catalyst Design : Employ heterogeneous catalysts (e.g., zeolites) to improve recyclability, as suggested in ’s focus on separation technologies .

- Waste Minimization : Use flow chemistry ( ) to reduce solvent waste and improve atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.